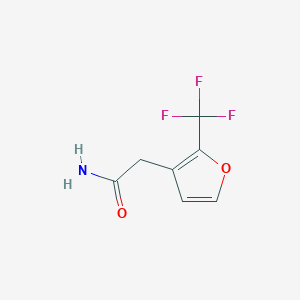
2-(2-(Trifluoromethyl)furan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Trifluoromethyl)furan-3-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene, which serves as a precursor for further synthesis . Another approach involves the reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III), followed by treatment with alkali .
Industrial Production Methods
Industrial production methods for 2-(2-(Trifluoromethyl)furan-3-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Trifluoromethyl)furan-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the furan ring.
Substitution: The trifluoromethyl group and other substituents on the furan ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the furan ring .
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethyl)furan-3-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethyl)furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)furan: A simpler compound with similar structural features but lacking the acetamide group.
3-(Trifluoromethyl)furan-2-carboxamide: Another related compound with a carboxamide group instead of an acetamide group.
2-(Trifluoromethyl)benzofuran: A benzofuran derivative with a trifluoromethyl group.
Uniqueness
2-(2-(Trifluoromethyl)furan-3-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6F3NO2 |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)furan-3-yl]acetamide |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H2,11,12) |
Clave InChI |
VBOVKBKHZIDVSC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1CC(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


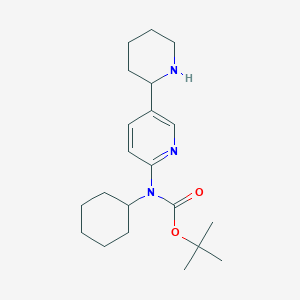
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)

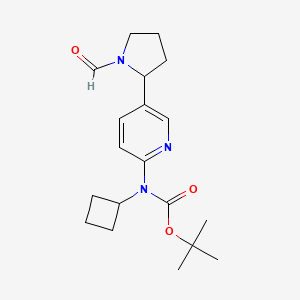
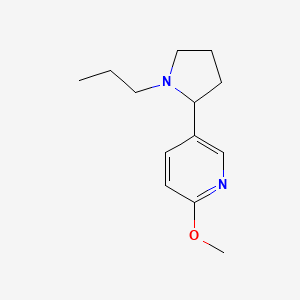
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
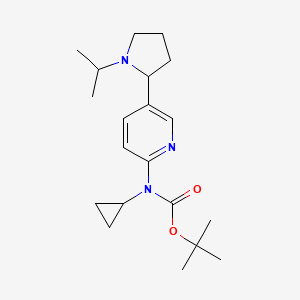
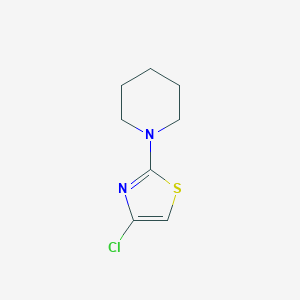
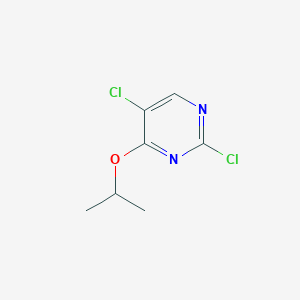
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)

